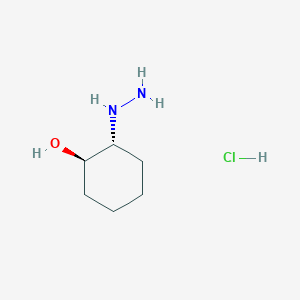
1-(3-Bromophenyl)-2-methoxyethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis analysis would include a detailed step-by-step procedure of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography . These techniques provide information about the connectivity of atoms in the molecule, the types of bonds (single, double, triple), and the spatial arrangement of atoms .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the mechanism of the reaction, the conditions under which the reaction occurs, the yield of the product, and any side products formed .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties include reactivity, acidity or basicity, and stability .Scientific Research Applications
Pharmacokinetic Studies
This compound has been used in pharmacokinetic studies to understand its absorption and metabolism both in vitro and in vivo . A UHPLC-MS/MS method was developed and validated to quantify this compound in rat plasma . The maximum concentration reached 1.00 ± 0.45 h after oral administration .
Treatment of Arrhythmias
1-(3-Bromophenyl)-2-methoxyethan-1-amine, also known as 1-(3’-bromophenyl)-heliamine (BH), is a synthetic tetrahydroisoquinoline that has been widely investigated for the treatment of arrhythmias . BH is an anti-arrhythmias agent .
Synthesis of New Analogs
This compound has been used in the synthesis of new analogs, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs . These new analogs were characterized, and their anticancer activity, molecular docking studies, ADME, and toxicity prediction were conducted .
Anticancer Activity
Some of the new analogs synthesized using this compound demonstrated significant anticancer activity against a few cancer cell lines . For example, the CNS cancer cell line SNB-75 showed a PGI of 41.25 percent, which was found to be the most sensitive cancer cell line to the tested compound .
Synthesis and Characterization of Monoisomeric Phthalocyanines
This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines . These are large, planar molecules that have been studied for their potential uses in a variety of applications, including photodynamic therapy and dye-sensitized solar cells .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new palladium-carbon bond, while transmetalation involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
It’s worth noting that the compound might be involved in the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and biochemistry .
Pharmacokinetics
A related compound, 1-(3’-bromophenyl)-heliamine, has been studied in rats . After oral administration, the maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL was achieved at 1.00 ± 0.45 h, indicating that the compound was quickly absorbed into the blood circulatory system .
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds .
Safety and Hazards
properties
IUPAC Name |
1-(3-bromophenyl)-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIKOZKITYOZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC(=CC=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-2-methoxyethan-1-amine | |
CAS RN |
1270367-91-3 |
Source


|
| Record name | 1-(3-bromophenyl)-2-methoxyethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2834688.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2834691.png)

![5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid](/img/structure/B2834696.png)

![2-(4-methoxyphenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2834699.png)


![4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzam ide](/img/structure/B2834704.png)